molecular formula C16H18O B14472806 1-Ethyl-2-(2-ethylphenoxy)benzene CAS No. 68900-67-4

1-Ethyl-2-(2-ethylphenoxy)benzene

Cat. No.: B14472806
CAS No.: 68900-67-4
M. Wt: 226.31 g/mol
InChI Key: YIMFCJMGPKCUNS-UHFFFAOYSA-N
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Description

1-Ethyl-2-(2-ethylphenoxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an ethyl group and an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(2-ethylphenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form ethylbenzene.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(2-ethylphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-Ethyl-2-(2-ethylphenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(2-ethylphenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming intermediates that undergo further reactions. This compound’s effects are mediated by its ability to donate or withdraw electrons, influencing various chemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-(2-ethylphenoxy)benzene is unique due to the presence of both an ethyl group and an ethylphenoxy group on the benzene ring. This dual substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

68900-67-4

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-ethyl-2-(2-ethylphenoxy)benzene

InChI

InChI=1S/C16H18O/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3

InChI Key

YIMFCJMGPKCUNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OC2=CC=CC=C2CC

Origin of Product

United States

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